

Application Notes: Rhodamine B Amine in Fluorescence Microscopy and Live-Cell Imaging

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Rhodamine B amine*

Cat. No.: *B562732*

[Get Quote](#)

Introduction

Rhodamine B is a highly versatile and robust fluorescent dye from the xanthene family, widely recognized for its brilliant fluorescence, high quantum yield, and excellent photostability.^{[1][2][3]} It serves as a cornerstone fluorophore in various biotechnology applications, including fluorescence microscopy, flow cytometry, and ELISA.^{[4][5]} Its derivatives, particularly those with reactive amine groups or designed for conjugation, are invaluable tools for labeling and tracking biomolecules, staining cellular organelles, and probing physiological states in both fixed and living cells.^{[6][7][8]}

The spectral properties of Rhodamine B, with excitation and emission maxima typically around 570 nm and 590 nm respectively, place it in the orange-red portion of the spectrum.^[1] This is advantageous for biological imaging as it helps to minimize interference from natural cellular autofluorescence, which is more prevalent in the blue-green region. The dye's fluorescence is influenced by its microenvironment, including factors like pH and solvent polarity. It exists in a pH-dependent equilibrium between a fluorescent zwitterionic form (dominant at neutral pH) and a non-fluorescent spirolactam form.^{[1][9]} This property can be a critical consideration in experimental design but is also harnessed for creating "turn-on" fluorescent probes.^{[9][10]}

Core Applications

- **Organelle Staining:** Rhodamine B and its lipophilic cationic derivatives are renowned for their ability to accumulate in mitochondria, driven by the negative mitochondrial membrane

potential. This makes them excellent probes for visualizing mitochondrial morphology and assessing cell health.[\[2\]](#)[\[3\]](#)[\[11\]](#)[\[12\]](#)

- Covalent Labeling: Amine-reactive derivatives of Rhodamine B, such as those containing N-hydroxysuccinimide (NHS) esters or isothiocyanates (ITC), are used to form stable covalent bonds with primary amines on proteins, peptides, and nucleic acids.[\[1\]](#)[\[13\]](#) This enables researchers to track the localization, dynamics, and interactions of specific biomolecules.
- Live-Cell Imaging: The cell permeability and brightness of Rhodamine B derivatives make them suitable for dynamic studies in living cells.[\[14\]](#) They have been used to monitor processes like mitochondrial fusion and fission, protein trafficking, and changes in membrane potential over time.[\[2\]](#)[\[3\]](#)[\[13\]](#)
- Flow Cytometry: Rhodamine-conjugated antibodies or probes are frequently used in flow cytometry to identify and sort cell populations based on the expression of specific markers.[\[4\]](#)[\[7\]](#)

Photophysical and Chemical Properties

The quantitative properties of Rhodamine B are crucial for designing experiments and selecting appropriate filter sets for microscopy. The following data has been compiled from various sources and is solvent-dependent.

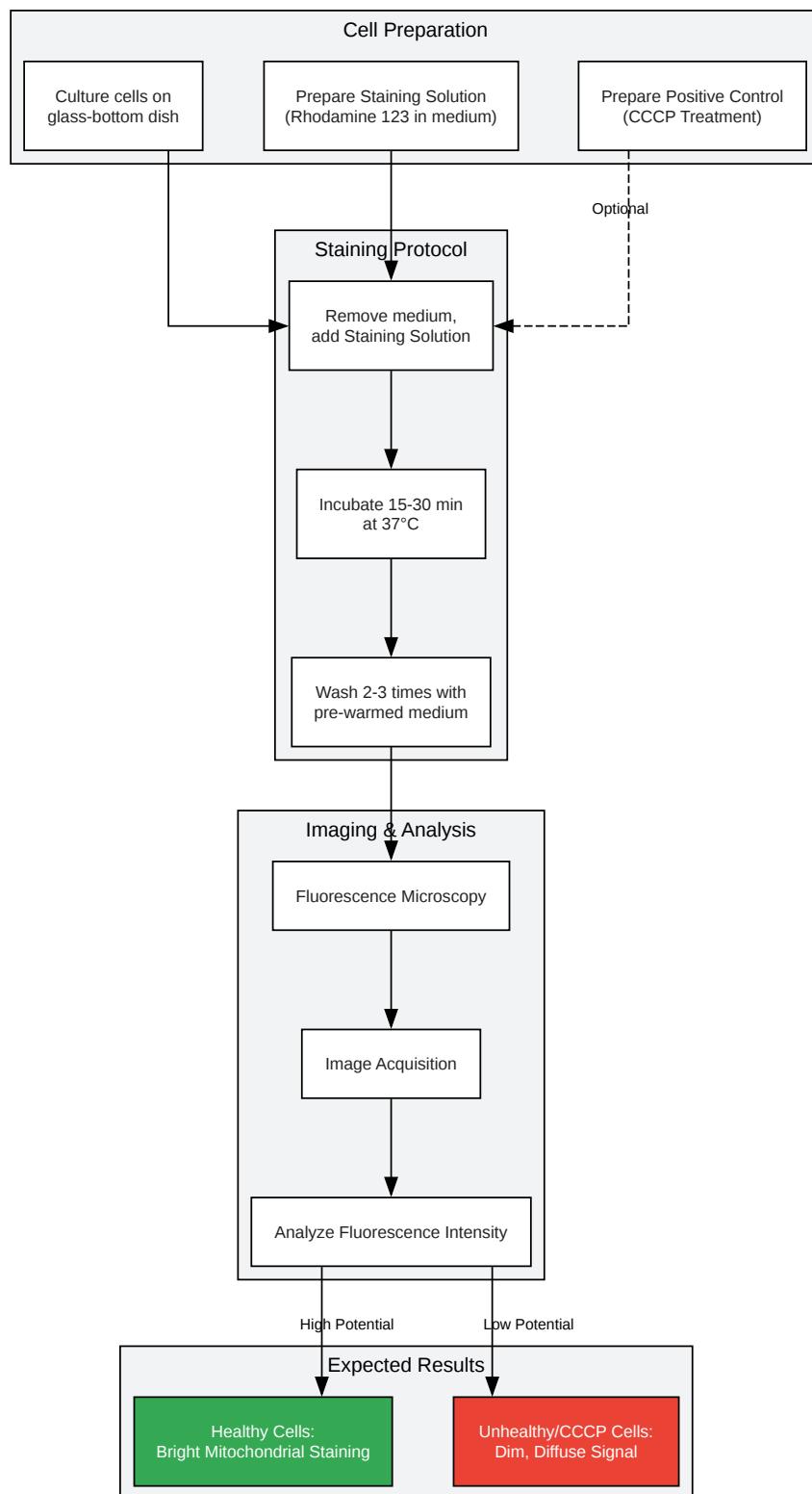
Property	Value	Notes
Excitation Maximum (λ_{ex})	~570 nm	In ethanol/neutral pH.[1]
Emission Maximum (λ_{em})	~590 nm	In ethanol/neutral pH.[1]
Molar Extinction Coefficient	~106,000 $\text{cm}^{-1}\text{M}^{-1}$	At 543 nm in ethanol.[15]
Quantum Yield (Φ)	0.31 (in Water)	Highly solvent and environment dependent.[16]
0.49 - 0.70 (in Ethanol)	Values vary depending on specific conditions and measurement technique.[4][15]	
Molecular Formula	<chem>C28H31ClN2O3</chem>	For Rhodamine B hydrochloride.[4]
Molar Mass	479.02 g/mol	For Rhodamine B hydrochloride.[4]

Experimental Protocols

Protocol 1: Live-Cell Imaging of Mitochondrial Membrane Potential

This protocol describes the use of a Rhodamine-based dye (e.g., Rhodamine 123, a derivative often used for this purpose) to assess mitochondrial health in living cells. Healthy mitochondria maintain a high membrane potential and will accumulate the dye, resulting in bright fluorescence. Apoptotic or unhealthy cells exhibit a decreased membrane potential, leading to reduced dye accumulation and dimmer fluorescence.[17][18]

Materials:


- Rhodamine 123 stock solution (e.g., 1 mg/mL in DMSO).
- Live-cell imaging medium (e.g., phenol red-free DMEM or HBSS).
- CCCP (carbonyl cyanide m-chlorophenyl hydrazone) stock solution (10 mM in DMSO) for positive control.

- Cultured cells on glass-bottom dishes or chamber slides.
- Fluorescence microscope with appropriate filters (e.g., TRITC or Texas Red filter set).

Procedure:

- **Cell Preparation:** Culture cells to a confluence of 60-80% on a suitable imaging dish. Ensure cells are healthy and adherent.
- **Prepare Staining Solution:** Dilute the Rhodamine 123 stock solution to a final working concentration of 1-10 μ M in pre-warmed live-cell imaging medium. The optimal concentration should be determined empirically for each cell type.
- **Positive Control (Optional but Recommended):** For a positive control well, add CCCP to the medium to a final concentration of 10-50 μ M and incubate for 5-10 minutes. This will depolarize the mitochondrial membrane.[17]
- **Cell Staining:** Remove the culture medium from the cells and wash once with pre-warmed imaging medium. Add the Rhodamine 123 staining solution to the cells.
- **Incubation:** Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.
- **Wash:** Remove the staining solution and wash the cells two to three times with pre-warmed imaging medium to remove excess dye and reduce background fluorescence.
- **Imaging:** Immediately image the cells using a fluorescence microscope. Acquire images using settings optimized to minimize phototoxicity, especially for time-lapse experiments. Healthy cells will show bright, punctate fluorescence in the mitochondria, while control cells treated with CCCP will show dim, diffuse fluorescence.

Workflow: Mitochondrial Membrane Potential Assay

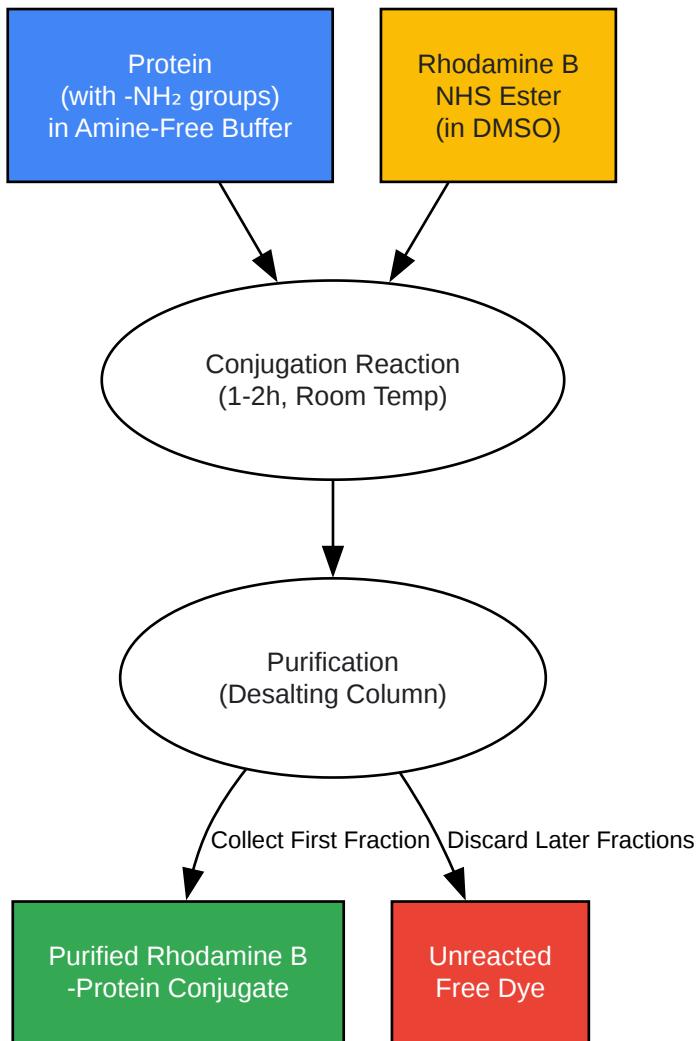
[Click to download full resolution via product page](#)

Workflow for assessing mitochondrial membrane potential.

Protocol 2: Covalent Conjugation of Rhodamine B NHS Ester to a Protein

This protocol provides a general method for labeling a protein with an amine-reactive Rhodamine B N-hydroxysuccinimide (NHS) ester. The NHS ester reacts with primary amines (e.g., lysine residues, N-terminus) to form a stable amide bond.[\[1\]](#)[\[13\]](#)

Materials:


- Protein of interest (e.g., antibody, enzyme) in an amine-free buffer (e.g., PBS, pH 7.2-8.0). Buffers like Tris are incompatible.
- Rhodamine B NHS ester.
- Anhydrous dimethyl sulfoxide (DMSO).
- Purification column (e.g., PD-10 desalting column) equilibrated with desired storage buffer (e.g., PBS).

Procedure:

- Protein Preparation: The protein solution should be at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer like PBS via dialysis or buffer exchange column.[\[13\]](#)
- Prepare Dye Solution: Immediately before use, dissolve the Rhodamine B NHS ester in anhydrous DMSO to create a 10 mM stock solution.[\[13\]](#) Vortex briefly to ensure it is fully dissolved.
- Conjugation Reaction:
 - Calculate the required volume of the dye solution. A molar ratio of 5:1 to 10:1 (dye:protein) is a common starting point.[\[13\]](#) The optimal ratio depends on the protein and desired degree of labeling (DOL) and should be optimized.
 - While gently stirring, add the calculated amount of dye solution to the protein solution.

- Incubate the reaction for 1-2 hours at room temperature, protected from light.
- Purification of the Conjugate:
 - Separate the labeled protein from unreacted free dye using a desalting or size-exclusion chromatography column (e.g., a PD-10 column).[\[13\]](#)
 - Load the reaction mixture onto the equilibrated column.
 - Elute the protein-dye conjugate according to the manufacturer's instructions, typically with PBS. The labeled protein will elute first as a colored band, while the smaller free dye molecules are retained longer.
- Characterization (Optional):
 - Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorption maximum of Rhodamine B (~570 nm).
 - The DOL can be calculated using the molar extinction coefficients of the protein and the dye.
- Storage: Store the purified conjugate at 4°C or -20°C, protected from light. Add a storage agent like glycerol or BSA if necessary.

Process: Protein Labeling with Rhodamine B NHS Ester

[Click to download full resolution via product page](#)

Simplified workflow for protein conjugation.

General Workflow for Fluorescence Microscopy Imaging

This diagram outlines the fundamental steps involved in a typical fluorescence microscopy experiment, from sample preparation to final image analysis.

[Click to download full resolution via product page](#)

Standard steps in a fluorescence imaging experiment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lifetein.com [lifetein.com]
- 2. BJOC - Hydrophobic analogues of rhodamine B and rhodamine 101: potent fluorescent probes of mitochondria in living *C. elegans* [beilstein-journals.org]
- 3. Hydrophobic analogues of rhodamine B and rhodamine 101: potent fluorescent probes of mitochondria in living *C. elegans* - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rhodamine B - Wikipedia [en.wikipedia.org]
- 5. Applications of Rhodamine B _ Chemicalbook [chemicalbook.com]
- 6. probes.bocsci.com [probes.bocsci.com]
- 7. shop.hdchemicals.co.uk [shop.hdchemicals.co.uk]
- 8. bocsci.com [bocsci.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of New Modified with Rhodamine B Peptides for Antiviral Protection of Textile Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rhodamine B as a mitochondrial probe for measurement and monitoring of mitochondrial membrane potential in drug-sensitive and -resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bioconjugation.bocsci.com [bioconjugation.bocsci.com]
- 14. Gentle Rhodamines for Live-Cell Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. omic.org [omic.org]
- 16. What is the quantum yield of rhodamine B? | AAT Bioquest [aatbio.com]
- 17. apexbt.com [apexbt.com]
- 18. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [Application Notes: Rhodamine B Amine in Fluorescence Microscopy and Live-Cell Imaging]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b562732#rhodamine-b-amine-in-fluorescence-microscopy-and-live-cell-imaging>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com